molecular formula C8H16ClNO2 B2629202 (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride CAS No. 2413848-52-7

(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride

Cat. No.: B2629202
CAS No.: 2413848-52-7
M. Wt: 193.67
InChI Key: KVVUJNLAWXARNO-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[33]heptan-1-ol;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the formation of the spirocyclic core, followed by the introduction of the amino and hydroxymethyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group yields an amine.

Scientific Research Applications

(1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptane: Lacks the hydroxyl group, affecting its reactivity and solubility.

    (1S,3S)-3-Hydroxy-3-(hydroxymethyl)spiro[3.3]heptane: Lacks the amino group, influencing its biological activity.

    (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties.

Uniqueness

The unique combination of the spirocyclic core, amino group, and hydroxymethyl group in (1S,3S)-3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMCHBCOGFTZBU-QDOHZIMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@H](C[C@]2(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.